molecular formula C17H26N2O3S B2486895 N-(2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl)-N,4-dimethylbenzenesulfonamide CAS No. 701238-90-6

N-(2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl)-N,4-dimethylbenzenesulfonamide

Cat. No.: B2486895
CAS No.: 701238-90-6
M. Wt: 338.47
InChI Key: QRDHMQOJBJUNFU-UHFFFAOYSA-N
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Description

N-(2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl)-N,4-dimethylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a piperidine ring, a benzenesulfonamide group, and a ketone functional group

Properties

IUPAC Name

N-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-13-8-10-16(11-9-13)23(21,22)18(4)12-17(20)19-14(2)6-5-7-15(19)3/h8-11,14-15H,5-7,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDHMQOJBJUNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl)-N,4-dimethylbenzenesulfonamide typically involves multiple steps. One common synthetic route starts with the preparation of 2,6-dimethylpiperidine, which is then reacted with an appropriate acylating agent to introduce the oxoethyl group. The final step involves the sulfonation of the intermediate product with a benzenesulfonyl chloride derivative under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous-flow reactors to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl)-N,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted sulfonamides .

Scientific Research Applications

N-(2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl)-N,4-dimethylbenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl)-N,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of key enzymes involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-dimethylpiperidin-1-yl)acetic acid
  • 5-chloro-1-(2,6-dimethylpiperidin-1-yl)-N-tosylpentan-1-imine
  • 2-(2,6-dimethylpiperidin-1-yl)-4-thiophen-2-yl-6-(trifluoromethy)pyrimidine

Uniqueness

N-(2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl)-N,4-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications .

Biological Activity

N-(2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl)-N,4-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's IUPAC name is N-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide. Its molecular formula is C17H26N2O3S, with a molecular weight of approximately 342.47 g/mol. The structural features include a piperidine ring, a ketone functional group, and a benzenesulfonamide moiety, which are critical for its biological activity.

Synthesis

The synthesis typically involves several steps:

  • Preparation of 2,6-dimethylpiperidine : This is the starting material.
  • Acylation : The piperidine is reacted with an acylating agent to introduce the oxoethyl group.
  • Sulfonation : The final product is obtained by sulfonating the intermediate with a benzenesulfonyl chloride derivative.

This multi-step synthesis can be optimized for yield and purity using modern techniques such as continuous-flow reactors.

Antimicrobial Properties

Research indicates that compounds within the sulfonamide class exhibit significant antimicrobial activity. For instance, studies have shown that related sulfonamides possess broad-spectrum antibacterial properties against various pathogens. The mechanism often involves inhibition of bacterial folate synthesis, crucial for DNA and RNA production.

Anticancer Activity

This compound has been investigated for its anticancer potential. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including breast carcinoma (MCF-7). For example, related compounds have shown IC50 values indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil .

Compound Cell Line IC50 (μg/mL) Reference
Compound 3pMCF-71.72
5-FluorouracilMCF-74.8

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for cell proliferation.
  • Cell Signaling Modulation : The compound could modulate signaling pathways that lead to apoptosis in cancer cells.

Case Studies

Several studies have highlighted the efficacy of sulfonamides in clinical settings:

  • Study on Anticancer Activity : A study published in Elsevier evaluated various sulfonamide derivatives for their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxicity against MCF-7 cells, suggesting a promising avenue for further development .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of sulfonamide derivatives showed that they were effective against both gram-positive and gram-negative bacteria, demonstrating their potential as therapeutic agents in infectious diseases .

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